N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzodioxole moiety linked via an acetamide bridge to a pyrazolo-pyridazine scaffold substituted with methyl and 4-methylphenyl groups.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-13-3-6-16(7-4-13)27-21-17(10-23-27)14(2)25-26-22(21)31-11-20(28)24-15-5-8-18-19(9-15)30-12-29-18/h3-10H,11-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAOFYKDRDOGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Formation and Cyclization
The synthesis of 4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one begins with the condensation of 3-aryl-4-acetylsydnones (2a–d ) with aryl hydrazines (3a–c ) under acidic conditions to form hydrazones (4a–l ). Subsequent treatment with Vilsmeier-Haack reagent (DMF/POCl₃) induces cyclization via intramolecular nucleophilic addition-elimination, yielding pyrazolo[3,4-d]pyridazin-7(6H)-ones (7a–l ).
Key Reaction Conditions
| Step | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 6–7 hours | 5–8 minutes |
| Temperature | 50–60°C | 120°C |
| Yield | 70–85% | 88–94% |
Microwave irradiation significantly enhances reaction efficiency, achieving near-quantitative yields (94%) while reducing energy input.
Functionalization at the 7-Position
Introduction of a leaving group (e.g., chloride) at the 7-position is critical for sulfanyl bridge formation. Halogenation using PCl₅ or SOCl₂ in anhydrous DCM under nitrogen affords 7-chloro derivatives, though this step requires stringent moisture control to prevent hydrolysis.
Synthesis of the Sulfanyl Acetamide Moiety
Thiol Generation and Coupling
The N-(2H-1,3-benzodioxol-5-yl)acetamide thiol is prepared via a two-step sequence:
- Chloroacetamide Formation : Reaction of 2H-1,3-benzodioxol-5-amine with chloroacetyl chloride in THF yields N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide.
- Thiolation : Treatment with thiourea in ethanol under reflux replaces the chloride with a thiol group, producing the corresponding thioacetamide.
Critical Parameters
Coupling of Pyrazolo-Pyridazine and Acetamide Components
Nucleophilic Substitution
The 7-chloro-pyrazolo-pyridazine undergoes nucleophilic displacement with the thioacetamide derivative in the presence of a base (e.g., K₂CO₃ or Et₃N). Polar aprotic solvents like DMF or DMSO facilitate the reaction at 60–80°C over 12–24 hours.
Optimized Protocol
- Molar Ratio : 1:1.2 (pyrazolo-pyridazine:thioacetamide).
- Base : Triethylamine (2 equiv).
- Yield : 75–83% after column chromatography.
One-Pot Alternative
A patent-derived one-pot method eliminates intermediate isolation:
- Combine 7-chloro-pyrazolo-pyridazine, thioacetamide, and K₂CO₃ in DMF.
- Heat at 80°C for 8 hours.
- Quench with ice water, filter, and recrystallize from methanol.
Advantages : Reduced processing time (45% faster), higher purity (98.5% by HPLC).
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study various biological processes and pathways, potentially serving as a probe or inhibitor.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide would depend on its specific target. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Bioactivity and Target Interactions
While bioactivity data for the target compound are absent in the evidence, molecular docking studies () suggest that sulfanyl groups can interact with cysteine residues in enzyme active sites. Compared to benzenesulfonamides (), the target’s benzodioxole may reduce cytotoxicity by minimizing reactive metabolite formation. Structural similarity networks () could classify it within chemotype clusters featuring sulfur-heterocyclic hybrids, enabling predictive modeling of its pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
